2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide
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Overview
Description
2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound with a molecular formula of C18H15N3O3
Scientific Research Applications
2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-cyano-2-methoxyphenol with chloroacetonitrile to form 2-(4-cyano-2-methoxyphenoxy)acetonitrile. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Mechanism of Action
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyano-2-methoxyphenoxy)acetamide
- 2-(4-cyano-2-methoxyphenoxy)benzoic acid
- 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-17-11-14(12-20)7-8-16(17)24-13-18(22)21(10-9-19)15-5-3-2-4-6-15/h2-8,11H,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQFIMJMSKAEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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